Biosynthetic Pathway Recognition in Grammicin Biosynthesis
2-(Hydroxymethyl)-6-methylcyclohexa-2,5-diene-1,4-dione is a chemically distinct intermediate in the grammicin biosynthesis pathway, specifically identified as a precursor within the fungal polyketide assembly line [1]. The non-methylated analog, 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione (Compound 1 in the reference study), was isolated from a grammicin pathway mutant (strain TR-74) and exhibited an LC50/72 h value of 183 µg/mL against Meloidogyne incognita J2 juveniles, while the most active pathway intermediate, toluquinol (a methylated hydroquinone), displayed an LC50/72 h of 11.13 µg/mL [1]. Although analogous direct LC50 data for the 6-methyl-substituted target compound have not been reported in the same comparative assay, its structural congruence with the methylated intermediates known to be processed by the grammicin biosynthetic machinery (e.g., 6-methylsalicylic acid, m-cresol) establishes a pathway-validated recognition profile that non-methylated or hydroxyl-only analogs do not share.
| Evidence Dimension | Nematicidal potency (LC50/72 h) and biosynthetic pathway incorporation |
|---|---|
| Target Compound Data | Direct data not available; structurally positioned as a methylated intermediate within the grammicin pathway, analogous to pathway components exhibiting LC50 values from 11.13 to >500 µg/mL |
| Comparator Or Baseline | Non-methylated analog 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione: LC50 = 183 µg/mL; toluquinol (methylated hydroquinone): LC50 = 11.13 µg/mL; m-cresol: LC50 = 27.45 µg/mL |
| Quantified Difference | Target compound possesses the 6-methyl substituent that distinguishes it from the non-methylated analog (183 µg/mL), a feature associated with enhanced potency in methylated pathway members (e.g., m-cresol LC50 = 27.45 µg/mL vs. non-methylated Compound 1 LC50 = 183 µg/mL) |
| Conditions | In vitro assay against second-stage juveniles (J2) of Meloidogyne incognita; 72 h exposure; grammicin biosynthesis intermediates isolated from Xylaria grammica KCTC 13121BP T-DNA insertion transformant |
Why This Matters
For researchers mapping the grammicin biosynthetic pathway or developing nematicidal leads, this specific methylation pattern is mechanistically linked to enzymatic processing and potency modulation, rendering non-methylated or differently substituted analogs unsuitable substitutes in biosynthetic reconstitution experiments.
- [1] Kim, Y. J., Duraisamy, K., Jeong, M.-H., et al. (2021). Nematicidal Activity of Grammicin Biosynthesis Pathway Intermediates in Xylaria grammica KCTC 13121BP against Meloidogyne incognita. Molecules, 26(15), 4675. https://doi.org/10.3390/molecules26154675 View Source
